N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE
CAS No.:
Cat. No.: VC9793331
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H23NO3 |
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Molecular Weight | 301.4 g/mol |
IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Standard InChI | InChI=1S/C18H23NO3/c1-20-16-7-4-14(5-8-16)10-11-19-13-15-6-9-17(21-2)12-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Standard InChI Key | PKPPAHWIYZWJMB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a central nitrogen atom bonded to two distinct aromatic moieties (Figure 1):
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2,4-Dimethoxybenzyl group: A benzyl ring with methoxy (-OCH₃) substituents at the 2- and 4-positions. These electron-donating groups enhance the ring’s electron density, affecting reactivity in electrophilic substitution reactions .
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4-Methoxyphenethyl group: A phenethyl chain (a benzene ring linked via a two-carbon chain) with a methoxy group at the 4-position. The ethyl spacer increases conformational flexibility compared to benzyl derivatives .
The molecular formula is C₁₉H₂₅NO₃, with a molecular weight of 315.41 g/mol. The methoxy groups contribute to significant lipophilicity (calculated logP ≈ 3.2), suggesting moderate blood-brain barrier permeability if used pharmacologically .
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, analogous structures provide benchmarks:
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and aliphatic protons from the phenethyl chain (δ 2.5–3.0 ppm) .
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MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H]⁺, with fragmentation patterns reflecting cleavage of the benzylic and phenethyl C-N bonds.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two precursors (Figure 2):
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2,4-Dimethoxybenzylamine: Synthesized via reductive amination of 2,4-dimethoxybenzaldehyde .
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4-Methoxyphenethyl bromide: Prepared by bromination of 4-methoxyphenethyl alcohol .
Coupling these precursors via nucleophilic substitution or reductive amination forms the target molecule.
Preparation of 2,4-Dimethoxybenzylamine
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Aldehyde Protection: 2,4-Dimethoxybenzaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2,4-dimethoxybenzylamine via reductive amination .
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Purification: The amine is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >90% purity .
Synthesis of 4-Methoxyphenethyl Bromide
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Bromination: 4-Methoxyphenethyl alcohol reacts with phosphorus tribromide (PBr₃) in dichloromethane at 0°C, producing the bromide in 85% yield .
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Quenching: Excess PBr₃ is neutralized with aqueous NaHCO₃, followed by extraction with diethyl ether .
Coupling Reaction
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N-Alkylation: 2,4-Dimethoxybenzylamine (1 equiv) and 4-methoxyphenethyl bromide (1.2 equiv) are refluxed in acetonitrile with K₂CO₃ (2 equiv) for 12 hours .
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Workup: The mixture is filtered, concentrated, and purified via flash chromatography (yield: 70–75%) .
Alternative Route – Reductive Amination:
A one-pot approach employs 2,4-dimethoxybenzaldehyde and 4-methoxyphenethylamine with NaBH₃CN in methanol. This method avoids bromide handling but yields a mixture requiring chiral separation .
Stability and Reactivity
Thermal and Chemical Stability
The compound’s stability under various conditions is inferred from analogs:
Condition | Stability | Reference |
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Acidic (pH < 3) | Decomposition (N-dealkylation) | |
Basic (pH > 10) | Stable up to 60°C | |
Oxidative (H₂O₂) | Partial oxidation of methoxy | |
Light (UV exposure) | Photodegradation observed |
Hypothetical Pharmacological Profile
Structure-Activity Relationships (SAR)
Comparing this compound to bioactive analogs reveals potential targets:
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Antimicrobial Activity: The 2,4-dimethoxybenzyl group is present in TBAJ-876, a preclinical antitubercular agent .
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Neurotransmitter Modulation: Phenethylamine derivatives often interact with serotonin and dopamine receptors.
Predicted ADMET Properties
Parameter | Value | Rationale |
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Absorption (Caco-2) | Moderate (Papp ≈ 15 × 10⁻⁶ cm/s) | High logP enhances permeability |
Metabolism (CYP450) | CYP3A4 substrate | Methoxy groups resist oxidation |
Toxicity (hERG IC₅₀) | >10 μM | Lower risk of cardiac arrhythmia |
Applications in Drug Development
Antimicrobial Agents
The structural similarity to bedaquiline analogs suggests potential use against Mycobacterium tuberculosis. Modifying the phenethyl chain could optimize pharmacokinetics .
Central Nervous System (CNS) Therapeutics
The phenethyl moiety aligns with psychoactive amines (e.g., mescaline). Functionalizing the amine with electron-withdrawing groups may reduce hallucinogenic effects while retaining antidepressant activity.
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Bioactivity |
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N-(3,4-Dimethoxybenzyl)-N-ethylamine | 3,4-methoxy substitution | Unknown; suspected CNS activity |
Bedaquiline | Quinoline core | FDA-approved for tuberculosis |
2C-H (Phenethylamine) | Unsubstituted amine | Psychedelic effects |
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